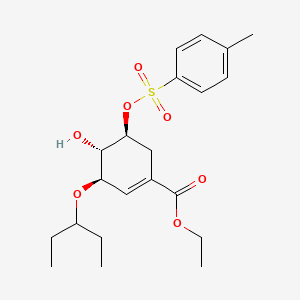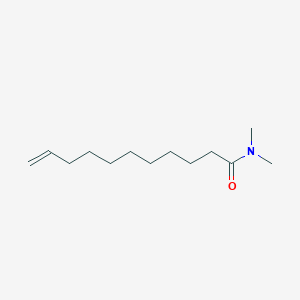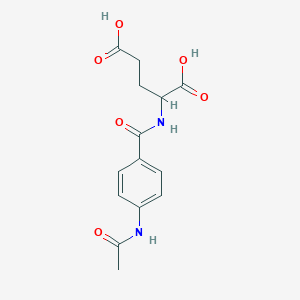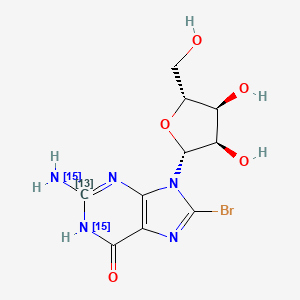
8-Bromoguanosine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoguanosine-13C,15N2 is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 and nitrogen-15 isotopes. These isotopes make it particularly useful in various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-13C,15N2 involves the bromination of guanosine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the 8-position of the guanosine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromoguanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, using reagents such as nucleophiles (e.g., amines, thiols) under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under nucleophilic substitution conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may yield de-brominated products, and substitution reactions may yield various substituted guanosine derivatives .
Applications De Recherche Scientifique
8-Bromoguanosine-13C,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and analytical methods.
Mécanisme D'action
The mechanism of action of 8-Bromoguanosine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It is known to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. This activation involves the production of interferons, which play a crucial role in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoguanosine: A non-isotope-labeled version of the compound.
8-Hydroxyguanosine: Another modified guanosine with different functional properties.
8-Azaguanine: A guanine analog with distinct biological activities.
Uniqueness
8-Bromoguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in research applications where detailed molecular insights are required .
Propriétés
Formule moléculaire |
C10H12BrN5O5 |
|---|---|
Poids moléculaire |
365.12 g/mol |
Nom IUPAC |
2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
Clé InChI |
ASUCSHXLTWZYBA-FBPSPDDKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


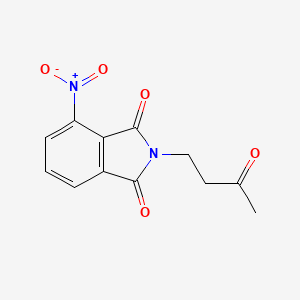
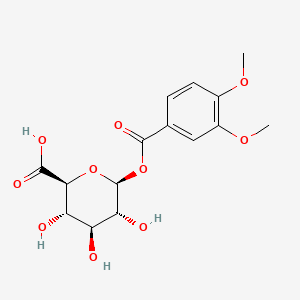
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
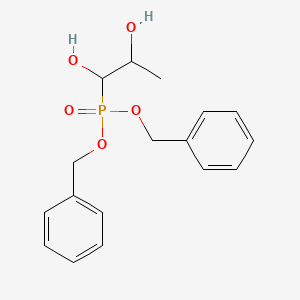
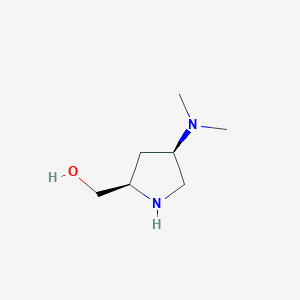
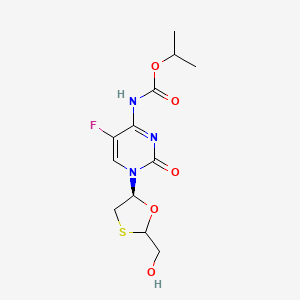
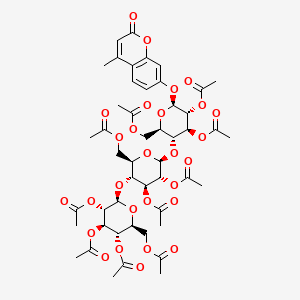
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

